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molecular formula C7H9N3O2 B1324988 6-Methoxypicolinohydrazide CAS No. 855784-42-8

6-Methoxypicolinohydrazide

Cat. No. B1324988
M. Wt: 167.17 g/mol
InChI Key: GMZSCQXNOIDMCL-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

1,1-dimethylethyl 2-{[6-(methyloxy)-2-pyridinyl]carbonyl}hydrazinecarboxylate (194)(1.685 g, 6.30 mmol) was dissolved in 1,4-dioxane (21.01 ml) and HCl (4M in 1,4-dioxane) (15.76 ml, 63.0 mmol) was added. The solution was stirred at room temperature for 5 hours. LCMS showed that no starting material remained and the product had formed. The solvent was removed under reduced pressure to afford 1.76 g of the crude material. The crude material was loaded onto two 10 g SCX columns and these were washed with methanol. The product was eluted off using 2M ammonia in methanol and the solvent was removed under reduced pressure to afford the purified desired product in 0.954 g.
Name
1,1-dimethylethyl 2-{[6-(methyloxy)-2-pyridinyl]carbonyl}hydrazinecarboxylate
Quantity
1.685 g
Type
reactant
Reaction Step One
Quantity
21.01 mL
Type
solvent
Reaction Step One
Name
Quantity
15.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([NH:11][NH:12]C(OC(C)(C)C)=O)=[O:10])[CH:6]=[CH:5][CH:4]=1.Cl>O1CCOCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([NH:11][NH2:12])=[O:10])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
1,1-dimethylethyl 2-{[6-(methyloxy)-2-pyridinyl]carbonyl}hydrazinecarboxylate
Quantity
1.685 g
Type
reactant
Smiles
COC1=CC=CC(=N1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
21.01 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
15.76 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product had formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 167.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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